molecular formula C14H16N2O2 B4622003 5-ethyl-N-(2-phenylethyl)-3-isoxazolecarboxamide

5-ethyl-N-(2-phenylethyl)-3-isoxazolecarboxamide

Cat. No. B4622003
M. Wt: 244.29 g/mol
InChI Key: VALKGCXNPYSPCA-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-phenylethyl)-3-isoxazolecarboxamide, also known as Etifoxine, is a compound with anxiolytic and neuroprotective properties. It was first synthesized in the 1960s by a French pharmaceutical company, Biocodex. Etifoxine has been extensively studied for its potential therapeutic applications in treating anxiety disorders, neurodegenerative diseases, and alcohol withdrawal syndrome.

Scientific Research Applications

Antitumor Applications

  • Antitumor Agents : Research has shown that certain derivatives similar to 5-ethyl-N-(2-phenylethyl)-3-isoxazolecarboxamide, such as imidazotetrazines, have antitumor properties. These compounds are studied for their potential as broad-spectrum antitumor agents, especially in leukemia treatment (Stevens et al., 1984).

Polymer and Material Science

  • Polymer Synthesis : Research into aromatic polyamides bearing ether and isopropylidene links in the main chain indicates the potential use of isoxazole derivatives in creating new polymer materials. These polymers display good solubility in polar solvents and possess notable thermal stability (Hsiao & Yu, 1996).

Organic Synthesis and Chemistry

  • Synthesis of Isoxazole-based Heterocycles : Research demonstrates the synthesis of various isoxazole-based heterocycles, which have potential applications in organic chemistry. These include the development of new synthetic methods and the exploration of the reactivity of different isoxazole derivatives (Mackenzie et al., 1988).

Herbicidal and Pesticidal Applications

  • Herbicidal Activity : Studies have explored the herbicidal properties of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, showing significant preemergent and postemergent herbicidal activity against various weeds. This suggests the potential use of similar isoxazole derivatives in agricultural applications (Hamper et al., 1995).

Molecular Modeling and Drug Design

  • Molecular Modeling : Research into the synthesis and biological evaluation of novel isoxazole derivatives, including those related to 5-ethyl-N-(2-phenylethyl)-3-isoxazolecarboxamide, has been conducted. These studies include molecular modeling and evaluation of anticancer properties, indicating their potential in drug design and development (Zheng et al., 2010).

Cardiovascular Applications

  • Cardioactivity : The study of 4-isoxazolyldihydropyridines related to calcium-channel blockers demonstrates the potential use of isoxazole derivatives in developing cardiovascular drugs. These compounds have shown vasodilatory effects in experimental assays (McKenna et al., 1988).

properties

IUPAC Name

5-ethyl-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-12-10-13(16-18-12)14(17)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALKGCXNPYSPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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